Nucleophilicity vs. 2-Methylindole
5-Chloro-2-methylindole exhibits a nucleophilicity parameter (N) of 6.08 in acetonitrile, which is significantly lower than that of its parent compound, 2-methylindole (N = 6.91) [1]. The sensitivity parameter (sN) is identical (1.10) for both compounds, indicating that this difference in reactivity is a consistent and scalable effect across different electrophiles [1].
| Evidence Dimension | Nucleophilicity (Mayr Reactivity Parameter N) |
|---|---|
| Target Compound Data | N = 6.08 |
| Comparator Or Baseline | 2-methylindole: N = 6.91 |
| Quantified Difference | 5-Chloro-2-methylindole is a weaker nucleophile by 0.83 units on the Mayr scale (a factor of approximately 6.7-fold lower in the rate constant for reactions with electrophiles of moderate E). |
| Conditions | Kinetic measurements in acetonitrile (MeCN) at 20 °C, using benzhydrylium ions and structurally related quinone methides as reference electrophiles. |
Why This Matters
This quantifies the electronic deactivation effect of the 5-chloro substituent, allowing chemists to rationally select between 2-methylindole and its 5-chloro derivative based on the required nucleophilicity for a given synthetic transformation.
- [1] Mayr, H. & Ofial, A. R. (2006). Mayr's Database of Reactivity Parameters. 5-chloro-2-methylindole (ID: 469) and 2-methylindole (ID: 468). Original data from J. Org. Chem. 2006, 71, 9088-9095. Retrieved from https://www.cup.lmu.de/oc/mayr/reaktionsdatenbank2/fe/showclass/14 View Source
